3-(morpholin-4-yl)-1-[4-(pentyloxy)phenyl]-2-phenylpropan-1-ol
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Overview
Description
3-(morpholin-4-yl)-1-[4-(pentyloxy)phenyl]-2-phenylpropan-1-ol is an organic compound that belongs to the class of cinnamic acids and derivatives. These compounds are characterized by the presence of a benzene ring and a carboxylic acid group, forming 3-phenylprop-2-enoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(morpholin-4-yl)-1-[4-(pentyloxy)phenyl]-2-phenylpropan-1-ol typically involves the reaction of morpholine with a suitable phenylpropan-1-ol derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metal catalysts . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(morpholin-4-yl)-1-[4-(pentyloxy)phenyl]-2-phenylpropan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Compounds with new functional groups such as ethers or thioethers.
Scientific Research Applications
3-(morpholin-4-yl)-1-[4-(pentyloxy)phenyl]-2-phenylpropan-1-ol has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(morpholin-4-yl)-1-[4-(pentyloxy)phenyl]-2-phenylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(morpholin-4-yl)-1-[4-(pentyloxy)phenyl]-2-phenylpropan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Properties
Molecular Formula |
C24H33NO3 |
---|---|
Molecular Weight |
383.5g/mol |
IUPAC Name |
3-morpholin-4-yl-1-(4-pentoxyphenyl)-2-phenylpropan-1-ol |
InChI |
InChI=1S/C24H33NO3/c1-2-3-7-16-28-22-12-10-21(11-13-22)24(26)23(20-8-5-4-6-9-20)19-25-14-17-27-18-15-25/h4-6,8-13,23-24,26H,2-3,7,14-19H2,1H3 |
InChI Key |
TXAXLUUOZDHBRR-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C=C1)C(C(CN2CCOCC2)C3=CC=CC=C3)O |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(C(CN2CCOCC2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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